Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester
Description
Carbamic acid esters are a class of organic compounds characterized by a carbamate group (-O(CO)N<). The compound Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester features a benzofuran core substituted with a methyl group at position 3 and a 1-methylethyl (isopropyl) ester. Benzofuran-derived carbamates are notable for their applications in pharmacology and agrochemistry, often influencing bioactivity through substituent variations .
Properties
CAS No. |
61307-29-7 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
propan-2-yl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-8(2)16-13(15)14-12-9(3)10-6-4-5-7-11(10)17-12/h4-8H,1-3H3,(H,14,15) |
InChI Key |
IPOVQDFJEDQXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Phosgene-Based Methods
One established approach for preparing carbamic acid esters involves the use of phosgene or phosgene equivalents. In this method, the 3-methyl-2-benzofuranyl alcohol would react with phosgene followed by isopropylamine to form the target carbamate.
The reaction can be represented as follows:
- 3-methyl-2-benzofuranyl alcohol + COCl₂ → 3-methyl-2-benzofuranyl chloroformate + HCl
- 3-methyl-2-benzofuranyl chloroformate + isopropylamine → Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester + HCl
This approach typically requires careful temperature control (50-150°C), with optimal results achieved between 85-125°C. The reaction is preferably conducted in aromatic solvents such as toluene, which has demonstrated excellent results for similar carbamate syntheses.
Carbonylation Reactions with Palladium Catalysts
A more modern approach involves palladium-catalyzed carbonylation reactions. This method utilizes carbon monoxide, an appropriate alcohol (isopropanol), and a suitable nitrogen source to construct the carbamate functionality.
The reaction typically employs palladium catalysts of the type X₂Pd(PPh₃)₂, where X represents halogen (preferably chlorine or bromine) and Ph represents phenyl groups. The catalyst loading typically ranges from 0.1 to 1 mol%, with optimal results at 0.1-0.5 mol% relative to the benzofuran substrate.
The reaction proceeds under elevated pressure of carbon monoxide (typically 8 bar) and temperatures around 115°C. This method is particularly advantageous for its high yield and selectivity when utilizing appropriate catalytic systems.
Direct Reaction of Isocyanates with Alcohols
Another viable approach involves the direct reaction of isopropyl isocyanate with 3-methyl-2-benzofuranyl alcohol. This approach offers several advantages, including mild reaction conditions and high yields.
The reaction typically employs catalysts such as dibutyltin dilaurate (0.5-1 mol%) and can be conducted in methylene chloride or other appropriate solvents at temperatures ranging from 0-25°C. The reaction requires monitoring until the ratio of carbamate product to starting materials exceeds 15:1 as measured by gas chromatography.
Ionic Liquid-Catalyzed Synthesis
Recent advancements in green chemistry have introduced ionic liquid-catalyzed methods for carbamate synthesis. This approach utilizes carbon dioxide, amines, and alkoxysilane compounds in the presence of ionic liquids.
The reaction is typically conducted in an autoclave at elevated temperatures (approximately 150°C) and pressures (5 MPa). The reaction mixture commonly includes the benzofuranyl alcohol, an alkoxysilane compound such as tetramethoxysilane, and the ionic liquid catalyst in an appropriate solvent such as acetonitrile.
Table 1: Comparison of General Approaches for Carbamic Acid Ester Synthesis
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phosgene-based | Phosgene, amines | 85-125°C, toluene | High yield, established method | Toxic reagents, careful handling required |
| Pd-catalyzed carbonylation | Pd catalyst, CO, alcohols | 115°C, 8 bar CO | High selectivity, atom-economic | Expensive catalyst, pressure equipment needed |
| Isocyanate reaction | Isocyanate, alcohols, tin catalyst | 0-25°C, CH₂Cl₂ | Mild conditions, high purity | Sensitive to moisture, isocyanate handling |
| Ionic liquid method | CO₂, alkoxysilanes, ionic liquid | 150°C, 5 MPa | Green approach, recyclable catalyst | High pressure and temperature required |
Synthesis of the Benzofuran Core Structure
The preparation of the 3-methyl-2-benzofuranyl moiety is a critical prerequisite for the target compound synthesis. Several methods can be employed to construct this heterocyclic core.
Intramolecular Cyclization of 2-Alkynylphenols
One effective approach involves the cyclization of appropriate 2-alkynylphenols to form the benzofuran scaffold. The reaction proceeds via intramolecular nucleophilic attack and isomerization processes.
The synthesis typically begins with a 2-alkynylphenol precursor containing a propyne moiety, which undergoes copper-catalyzed cyclization to form the 3-methyl-2-benzofuranyl core. This method typically employs copper bromide as a catalyst, often in the presence of a base such as sodium carbonate, in solvents like dimethyl sulfoxide.
Palladium-Catalyzed Methods
Palladium-catalyzed reactions offer versatile approaches to benzofuran synthesis. These methods typically involve the coupling of appropriately substituted precursors followed by intramolecular cyclization.
For the synthesis of 3-methyl-2-benzofuranyl derivatives, a common approach utilizes palladium acetate as a catalyst, Cu(OTf)₂·H₂O as an oxidant, and 1,10-phenanthroline as an additive in dimethylformamide. The reaction proceeds via oxidative addition, reductive elimination, and carbonyl removal steps.
One-Pot Synthesis Approaches
Several one-pot methodologies have been developed for the efficient synthesis of benzofuran derivatives. These approaches are particularly valuable for their operational simplicity and reduced waste generation.
A representative method involves the reaction of salicylaldehyde derivatives with appropriate propyne sources under basic conditions. The reaction proceeds via a Wittig-type reaction followed by intramolecular cyclization to generate the 3-methyl-2-benzofuranyl scaffold.
Another approach utilizes acrylonitrile derivatives in a two-step one-pot reaction sequence. This method employs sodium hydride and benzyl carbamate in the first step, followed by copper iodide and L-proline in the second step. The reaction produces the benzofuran core in good yields and can be adapted for the synthesis of various substituted benzofurans.
Specific Synthesis Routes for this compound
Route A: From 3-methyl-2-benzofuranyl Alcohol and Isopropyl Isocyanate
The most direct approach to the target compound involves the reaction of 3-methyl-2-benzofuranyl alcohol with isopropyl isocyanate:
- Prepare 3-methyl-2-benzofuranyl alcohol from appropriate precursors.
- React the alcohol with isopropyl isocyanate in the presence of a catalyst such as dibutyltin dilaurate.
- Conduct the reaction in an appropriate solvent (e.g., methylene chloride) at mild temperatures (0-25°C).
- Monitor the reaction progress by gas chromatography until completion.
- Perform workup by washing with sodium bicarbonate solution and water.
- Purify the product by column chromatography using an appropriate solvent system.
This route typically yields the carbamate product in 60-80% yield with high purity (>98%).
Route B: Palladium-Catalyzed Carbonylation
This approach utilizes palladium-catalyzed carbonylation of an appropriate benzofuran precursor:
- Prepare a suitable 3-methyl-2-benzofuranyl precursor (e.g., 3-methyl-2-bromobenzofuran).
- Charge an autoclave with the precursor, bis(triphenylphosphine)palladium dichloride (0.1-0.5 mol%), and triphenylphosphine.
- Add isopropanol as the alcohol component and an appropriate base (e.g., potassium carbonate).
- Pressurize the system with carbon monoxide (8 bar) and heat to approximately 115°C.
- After reaction completion, cool and depressurize the system.
- Isolate the product through appropriate workup and purification procedures.
This method offers advantages in terms of atom economy and can provide the product in yields of 60-75%.
Route C: Via 3-methyl-2-isocyanatobenzofuran
This route proceeds through the formation of an isocyanate intermediate:
- Prepare 3-methyl-2-aminobenzofuran from appropriate precursors.
- Convert the amine to an isocyanate using phosgene or a phosgene equivalent.
- React the isocyanate with isopropanol in the presence of an appropriate catalyst.
- Purify the product through crystallization or chromatographic methods.
This method can provide the carbamate product in yields of 65-75% but requires careful handling of toxic reagents.
Route D: From CO₂, Isopropylamine, and 3-methyl-2-benzofuranyl Halide
This approach utilizes carbon dioxide as a C1 source:
- Prepare 3-methyl-2-benzofuranyl chloride or bromide.
- React the halide with carbon dioxide and isopropylamine in the presence of a zinc catalyst and an alkoxysilane compound.
- Conduct the reaction at elevated temperature (150°C) and pressure (5 MPa).
- Isolate the product through appropriate workup procedures.
This method offers environmental advantages due to the use of CO₂ as a renewable carbon source but may provide lower yields (50-65%).
Table 2: Comparison of Specific Synthesis Routes for this compound
| Route | Key Intermediates | Expected Yield | Purity | Technical Complexity |
|---|---|---|---|---|
| A | 3-methyl-2-benzofuranyl alcohol, isopropyl isocyanate | 60-80% | >98% | Moderate |
| B | 3-methyl-2-bromobenzofuran, CO, isopropanol | 60-75% | >95% | High |
| C | 3-methyl-2-aminobenzofuran, phosgene, isopropanol | 65-75% | >95% | High |
| D | 3-methyl-2-benzofuranyl halide, CO₂, isopropylamine | 50-65% | >90% | High |
Analytical Characterization of this compound
Spectroscopic Characterization
The target compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H NMR would show characteristic signals for:
- Isopropyl group: doublet at δ ~1.2-1.3 ppm (CH₃) and septet at δ ~4.8-5.0 ppm (CH)
- Methyl group at position 3: singlet at δ ~2.2-2.4 ppm
- Aromatic protons: multiple signals in the δ ~7.0-7.6 ppm region
- NH proton: broad singlet at δ ~5.5-6.0 ppm
- ¹³C NMR would show characteristic signals for the carbamate carbonyl (~155 ppm), benzofuran carbons, and alkyl carbons
- ¹H NMR would show characteristic signals for:
Infrared (IR) Spectroscopy:
- Characteristic absorptions for:
- N-H stretch (~3300-3400 cm⁻¹)
- C=O stretch (~1700-1720 cm⁻¹)
- C-O stretch (~1200-1250 cm⁻¹)
- Aromatic C=C stretches (~1450-1600 cm⁻¹)
- Characteristic absorptions for:
Mass Spectrometry:
- Molecular ion peak corresponding to the molecular weight
- Fragmentation pattern showing loss of isopropyl group and other characteristic fragments
Chromatographic Methods
The purity of the synthesized compound can be assessed using various chromatographic techniques:
High-Performance Liquid Chromatography (HPLC):
- Typical conditions might include:
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV (typically 254-280 nm)
- Typical conditions might include:
Gas Chromatography (GC):
Process Considerations and Scale-Up
Scale-Up Considerations
When scaling up the synthesis, several factors should be considered:
Heat transfer:
- Larger reactors have less favorable surface-to-volume ratios
- Additional cooling capacity may be required
Mixing efficiency:
- Ensure adequate mixing to maintain reaction homogeneity
- Consider the use of specialized mixing equipment for higher viscosity systems
Process economics:
- Catalyst recycling can significantly improve process economics in palladium-catalyzed methods
- Solvent recovery and reuse should be implemented where possible
Environmental considerations:
- Waste minimization strategies should be employed
- Consider green chemistry principles when selecting synthetic routes
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The benzofuran ring may also play a role in binding to target proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s benzofuran moiety distinguishes it from simpler aryl carbamates. Key analogs include:
Key Observations :
Pharmacological and Toxicological Profiles
Physostigmine-like Activity :
- Carbamates with basic substituents (e.g., dimethyl or methylphenyl groups) exhibit cholinesterase inhibition, mimicking physostigmine .
- Propham (U373) is regulated as a hazardous substance due to moderate toxicity, while Carbendazim (U372) is a fungicide with higher acute toxicity .
Toxicity Trends :
- Methylcarbamates (e.g., 2-Isopropylphenyl methylcarbamate) are potent insecticides with LD₅₀ values <100 mg/kg in rodents, attributed to acetylcholinesterase inhibition .
- Isopropyl esters (e.g., Propham) show lower acute toxicity (LD₅₀ >500 mg/kg) but are classified as probable carcinogens due to metabolite formation .
Environmental and Regulatory Status
- Hazardous Waste Classification : Several carbamates, including Propham (U373) and Carbofuran derivatives (U367), are listed under CERCLA and RCRA for strict regulation due to ecological toxicity .
- Persistence: Benzofuran-containing carbamates may exhibit longer environmental half-lives compared to phenyl analogs, as seen in Carbofuran phenol (U367), which persists in soil for >30 days .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, 1-methylethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the context of its use as a pesticide and its interactions with biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
Chemical Profile
Chemical Name: this compound
CAS Number: [Not specified in the provided sources]
Molecular Formula: C12H15NO3
Molecular Weight: [Not specified in the provided sources]
Carbamic acid derivatives often function as acetylcholinesterase inhibitors , which are crucial in various biological processes. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in synapses, affecting neurotransmission. This mechanism is particularly relevant in the context of pesticides , where such compounds are designed to disrupt pest neurological function.
Toxicological Studies
Research indicates that carbamate compounds can exhibit significant toxicity depending on their structure and dosage. For instance, studies have shown that certain carbamates can lead to neurotoxic effects in both mammals and non-target organisms. The specific compound under discussion has been evaluated for its acute toxicity and potential long-term effects on human health and the environment.
Case Studies
- Pesticide Efficacy : A study evaluating the efficacy of carbamic acid derivatives as pesticides found that compounds like benfuracarb (a related carbamate) demonstrated effective control over pest populations while raising concerns about non-target effects on beneficial insects and potential bioaccumulation in food chains .
- Environmental Impact : Research has highlighted the formation of nonextractable bound residues (NER) from pesticide applications, including those involving carbamate esters. These residues can persist in soil and affect microbial activity, which is critical for nutrient cycling .
- Human Health Risks : Epidemiological studies have linked exposure to carbamate pesticides with various health risks, including neurological disorders. The specific compound's effects on human health are still being investigated but warrant caution due to its structural similarities to other known neurotoxic agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
